molecular formula C12H15ClO3 B14770550 Ethyl 3-chloro-4-propoxybenzoate

Ethyl 3-chloro-4-propoxybenzoate

Cat. No.: B14770550
M. Wt: 242.70 g/mol
InChI Key: NNJMRFAIHDCJHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-chloro-4-propoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides increased hydrophobicity compared to the ethoxy or methoxy analogs, potentially affecting its solubility and interaction with biological targets .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-chloro-4-propoxybenzoate

InChI

InChI=1S/C12H15ClO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

NNJMRFAIHDCJHM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)Cl

Origin of Product

United States

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